molecular formula C7H13Cl2N3O B1310728 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride CAS No. 83732-72-3

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Cat. No. B1310728
CAS RN: 83732-72-3
M. Wt: 226.1 g/mol
InChI Key: GYLCRBBRGGGHBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves the substitution of halogenated pyridines with different nucleophiles. For instance, the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for other pyridine derivatives, was achieved from 2,6-dichloro-3-trifluoromethylpyridine through regioselective substitution and conversion of functional groups . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy involved substitution, nitration, ammoniation, and oxidation steps starting from 2,6-dichloropyridine . These methods demonstrate the versatility of pyridine chemistry and the potential pathways that might be used to synthesize the compound "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride".

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its structural features were further studied by IR, NMR, and UV-vis absorption and fluorescence spectroscopy . These techniques could be applied to determine the molecular structure of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" and to confirm the position of substituents on the pyridine ring.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents present on the ring. For instance, the paper on the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine discusses the reaction activity of a related compound, which could provide insights into the reactivity of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" . The presence of methoxy and amino groups can affect the electron density of the pyridine ring and thus its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and functional groups. For example, the study of tautomerism in 2,6-dihydroxypyridine derivatives provides information on the stability of different tautomeric forms in solution and the presence of strong hydrogen bonding in the solid state . These properties are crucial for understanding the behavior of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" in various environments and could be predicted based on the properties of similar compounds.

Scientific Research Applications

Environmental and Biological Impacts of Chemical Compounds

  • Estrogenic Chemicals and Environmental Impact : Research on Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the importance of understanding the metabolism and environmental impact of chemical compounds. Methoxychlor's estrogenic activity, through its metabolite HPTE, and its adverse effects on fertility and development underline the potential health hazards of environmental estrogens (Cummings, A., 1997) Critical reviews in toxicology.

  • Psychoactive Substances and Their Effects : The study of 5-MeO-DALT, a psychoactive substance, emphasizes the significance of scientific literature on the pharmacological, physiological, and toxicological characteristics of novel compounds. This includes understanding their effects on human behavior and health risks (Corkery, J., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H., 2012) Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Intramolecular Reactions and Chemical Analysis : Understanding intramolecular reactions, such as double proton transfer in compounds like BP(OH)2, provides insight into the chemical properties and reaction mechanisms that could be relevant to studying similar compounds like 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (Glasbeek, M., 1999) Biochimica et Biophysica Acta.

  • Chelation Therapy and Metal Complexation : Research on hydroxypyridinones and their complexes with aluminium highlights the therapeutic applications of chemical compounds in chelation therapy. Such studies are crucial for designing drugs to treat metal toxicity (Santos, M. A., 2002) Coordination Chemistry Reviews.

  • Analytical and Toxicological Reviews : Reviews of the analytical methods used in determining antioxidant activity and the toxicological profiles of chemicals like chlorpyrifos demonstrate the comprehensive approaches needed to assess the safety, efficacy, and environmental impact of chemical compounds. These reviews provide frameworks for studying new substances, ensuring a thorough understanding of their properties and potential applications or hazards (Munteanu, I., & Apetrei, C., 2021, International Journal of Molecular Sciences) International Journal of Molecular Sciences.

Safety And Hazards

This compound is flammable and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include carbon monoxide, carbon dioxide, and nitrogen oxides . It should be handled with care, especially when in contact with strong oxidants, as it can cause combustion .

properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLCRBBRGGGHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879796
Record name HC Blue 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

CAS RN

83732-72-3
Record name 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride
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Record name HC Blue 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
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Record name 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE
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